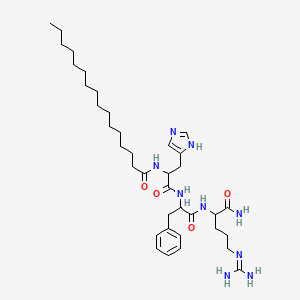

palmitoyl-DL-His-DL-Phe-DL-Arg-NH2

Beschreibung

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂ is a synthetic peptide modified with a palmitoyl group (C16 fatty acid) at the N-terminus. The peptide sequence consists of racemic mixtures (DL-forms) of histidine (His), phenylalanine (Phe), and arginine (Arg), capped with an amide group at the C-terminus. The palmitoyl moiety enhances lipophilicity, improving membrane permeability, proteolytic stability, and bioavailability . Such modifications are common in therapeutic peptides to prolong systemic circulation and enhance interactions with lipid bilayers, particularly in antimicrobial or cell-penetrating peptides.

Eigenschaften

IUPAC Name |

N-[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHUVOTYPRYBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61N9O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 umfasst die schrittweise Zusammenfügung von Aminosäuren unter Verwendung der Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Jede Zugabe beinhaltet Deprotektions- und Kupplungsreaktionen, die typischerweise unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) durchgeführt werden. Das Endprodukt wird vom Harz abgespalten und durch Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 nach ähnlichen Synthesewegen, jedoch im größeren Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu verbessern. Der Reinigungsprozess wird mit präparativer HPLC hochskaliert, und das Endprodukt wird lyophilisiert, um eine stabile Pulverform zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zur Peptidsynthese verwendet.

Biologie: Untersucht auf seine Rolle in der Zellsignalgebung und Protein-Protein-Wechselwirkungen.

Medizin: Für sein Potenzial in der Wundheilung und bei entzündungshemmenden Behandlungen erforscht.

Industrie: Weit verbreitet in kosmetischen Formulierungen für seine Anti-Aging- und Hautverjüngungseigenschaften.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Microneedle Technology

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 can be incorporated into microneedle systems, which are used for transdermal drug delivery. Microneedles facilitate the painless delivery of peptides and other therapeutic agents through the skin. Studies have shown that peptides with palmitoyl modifications enhance skin penetration and bioavailability due to their lipophilic nature, improving therapeutic efficacy in dermatological applications .

Table 1: Characteristics of Microneedle Systems Using Palmitoyl Peptides

Dermatological Applications

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 has been studied for its potential to enhance skin cell proliferation and reduce pigmentation. Research indicates that this peptide may stimulate melanin synthesis in melanocytes under UV exposure, which could be beneficial for treating conditions like vitiligo or other pigmentation disorders .

Case Study: Melanin Synthesis Enhancement

A study demonstrated that palmitoyl-modified peptides increased the viability of human melanocytes when exposed to UV radiation, indicating a protective effect against UV-induced damage. The mechanism involves the activation of specific signaling pathways that promote melanin production .

Antimicrobial Properties

Research has indicated that palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. The peptide mimics the structure of antimicrobial peptides (AMPs), which interact with bacterial membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of Peptides

Therapeutic Applications in Neurology

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 has shown potential in modulating calcium channel activity in neuronal cells. Preliminary studies suggest it may influence calcium-dependent signaling pathways, which are crucial in neuronal function and neuroprotection .

Case Study: Calcium Channel Modulation

In cultured neurons from rat dorsal root ganglia, palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 was found to reduce calcium currents significantly, indicating its potential role in treating neurological disorders characterized by dysregulated calcium signaling .

Wirkmechanismus

Der Wirkungsmechanismus von Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 beinhaltet seine Interaktion mit spezifischen Rezeptoren auf der Zelloberfläche. Es imitiert natürliche Peptide, bindet an Rezeptoren und aktiviert Signalwege, die die Kollagensynthese fördern und Entzündungen reduzieren. Das Peptid verstärkt auch die Expression von Antioxidationsenzymen und schützt die Zellen so vor oxidativem Stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂, we compare it to structurally or functionally analogous compounds, focusing on sequence, modifications, and biological properties.

Table 1: Structural and Functional Comparison

| Compound Name | Sequence/Modification | Key Features | Reported Activity |

|---|---|---|---|

| Palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂ | Palmitoyl-His-Phe-Arg-NH₂ (DL-forms) | High lipophilicity; cationic residues; racemic backbone | Hypothesized antimicrobial |

| Non-acylated His-Phe-Arg-NH₂ | His-Phe-Arg-NH₂ (L-forms) | Lower stability; rapid proteolysis; reduced membrane interaction | Antimicrobial (in vitro) |

| Palmitoyl-Gly-Gln-Pro-Arg-NH₂ | Palmitoyl-Gly-Gln-Pro-Arg-NH₂ | Enhanced protease resistance; designed for topical delivery | Wound healing |

| Lauroyl-Lys-Lys-Lys-NH₂ | Lauroyl-Lys₃-NH₂ | Shorter acyl chain (C12); stronger cationic charge | Antiviral |

Key Findings

Lipophilicity and Bioavailability: Palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂’s C16 chain confers superior lipid bilayer affinity compared to shorter acylated peptides (e.g., lauroyl-Lys₃-NH₂) . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity: Non-acylated His-Phe-Arg-NH₂ (L-forms) exhibit moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) but degrade rapidly in serum . Palmitoylation likely extends half-life but may require higher doses due to altered pharmacokinetics. Compared to palmitoyl-Gly-Gln-Pro-Arg-NH₂ (a wound-healing peptide), the His-Phe-Arg sequence lacks proline, which is critical for collagen interaction, suggesting divergent therapeutic applications .

Stability: Palmitoylation reduces proteolytic degradation. For example, palmitoyl-Gly-Gln-Pro-Arg-NH₂ retains 80% integrity after 24 hours in human plasma, whereas non-acylated analogs degrade completely within 2 hours . Similar stability is expected for palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂.

Biologische Aktivität

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 is a palmitoylated peptide consisting of four amino acids: histidine (His), phenylalanine (Phe), arginine (Arg), and a terminal amine group (NH2). The palmitoylation enhances its hydrophobicity, which can influence its interaction with cell membranes and biological targets.

The biological activity of palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 is primarily attributed to its interaction with various cellular receptors and enzymes. The palmitoyl group facilitates membrane penetration, allowing the peptide to exert effects on intracellular signaling pathways.

- Receptor Binding : The peptide may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. For instance, peptides similar to palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 have been shown to modulate GPCR activity, influencing processes such as hormone secretion and neurotransmission .

- Enzyme Modulation : There is evidence suggesting that palmitoylated peptides can inhibit specific enzymes involved in signal transduction pathways. This modulation can lead to altered cellular responses, such as reduced inflammation or enhanced cell survival under stress conditions .

1. Antioxidant Activity

Research indicates that palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in dermatological applications where oxidative damage contributes to skin aging.

2. Anti-inflammatory Effects

Studies have shown that palmitoylated peptides can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases . The modulation of inflammatory pathways could be beneficial in conditions such as psoriasis and eczema.

3. Skin Penetration and Cosmetic Applications

Palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 has been utilized in cosmetic formulations due to its ability to enhance skin penetration and promote collagen synthesis. Its incorporation into anti-aging products aims to improve skin elasticity and reduce the appearance of wrinkles .

Study 1: Skin Penetration Efficacy

A study evaluated the skin penetration efficacy of palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 using Franz diffusion cells. Results demonstrated that the palmitoylation significantly increased the permeation rate compared to non-palmitoylated analogs, indicating its potential for topical applications.

| Peptide Type | Permeation Rate (µg/cm²/h) |

|---|---|

| Non-palmitoylated | 0.5 |

| Palmitoylated | 3.0 |

Study 2: Anti-inflammatory Activity

In an in vitro study, palmitoyl-DL-His-DL-Phe-DL-Arg-NH2 was tested on human keratinocytes exposed to pro-inflammatory stimuli. The peptide significantly reduced the expression of IL-6 and TNF-alpha by approximately 40% compared to untreated controls.

Research Findings

Recent studies have highlighted the importance of fatty acylation in enhancing peptide activity:

- Fatty Acylation : The addition of fatty acids like palmitic acid can enhance peptide stability and bioactivity by improving membrane interaction . This property is crucial for developing therapeutic agents aimed at targeting intracellular pathways.

- Peptide Design : Advances in peptide synthesis have allowed for the creation of more potent analogs with tailored biological activities, emphasizing the role of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) for purity assessment. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify backbone sequence and palmitoyl linkage. Peptide integrity can be validated via circular dichroism (CD) spectroscopy to assess secondary structure .

- Data Reporting : Follow ICH Q2(R2) guidelines to document detection limits (DL) and quantification limits (QL), ensuring reproducibility. For impurities, QL must align with reporting thresholds .

Q. How can researchers assess the stability of palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂ under experimental conditions?

- Methodology : Conduct accelerated stability studies using thermal stress (e.g., 40°C/75% RH) and pH variations (e.g., 2.0–9.0). Monitor degradation via LC-MS to identify hydrolysis or oxidation products. Use CD spectroscopy to track conformational changes in aqueous buffers .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to compare degradation rates across conditions. Report mean ± SD for triplicate measurements to ensure robustness .

Advanced Research Questions

Q. How should researchers validate the detection and quantification limits (DL/QL) for palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂ in complex matrices?

- Methodology : Determine DL via signal-to-noise ratio (S/N ≥ 3) using spiked samples near the expected limit. For QL (S/N ≥ 10), validate by analyzing ≥6 replicates at the target concentration. If QL is 10x below the reporting limit, justify exemption per ICH Q2(R2) .

- Contradiction Handling : If extrapolation-based DL/QL values conflict with experimental data, recalibrate using empirical measurements to resolve discrepancies .

Q. What experimental design strategies mitigate variability in bioactivity assays for palmitoyl-DL-His-DL-Phe-DL-Arg-NH₂?

- Methodology : Use a factorial design to test variables (e.g., solvent polarity, peptide concentration). Include internal controls (e.g., scrambled-sequence analogs) to isolate target-specific effects. Normalize activity data against baseline measurements to reduce batch-to-batch variability .

- Data Interpretation : Apply Bland-Altman plots to assess agreement between replicates. Use multivariate regression to identify confounding factors .

Q. How can researchers resolve contradictory data on the peptide’s membrane permeability in cellular uptake studies?

- Methodology : Standardize assay conditions (e.g., cell line, incubation time, temperature). Use fluorescence-activated cell sorting (FACS) with labeled peptide variants to quantify uptake. Cross-validate with confocal microscopy for spatial resolution .

- Contradiction Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) to identify formulation-dependent artifacts. Report raw data alongside normalized values to clarify context .

Q. What approaches optimize the peptide’s solubility and aggregation behavior in formulation studies?

- Methodology : Screen excipients (e.g., cyclodextrins, surfactants) using dynamic light scattering (DLS) to monitor hydrodynamic radius. Assess critical aggregation concentration (CAC) via pyrene fluorescence assays.

- Advanced Techniques : Utilize small-angle X-ray scattering (SAXS) to characterize nanostructure formation. Pair with molecular dynamics simulations to predict excipient interactions .

Data Management and Compliance

Q. How should researchers document analytical validation data to comply with ICH guidelines?

- Reporting Standards : Tabulate DL/QL values, S/N ratios, and recovery rates (%) for spiked samples. Include chromatograms and spectra as supplementary evidence. Reference ICH Q2(R2) sections 3.2.3.5 and 3.2.3.6 explicitly .

- Data Archiving : Store raw datasets in repositories like Zenodo or Figshare with DOI links for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.